6-Chloro-9-dodecyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives. Its molecular formula is CHClN, and it has a molecular weight of approximately 322.9 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents.
The compound's synthesis and characterization have been documented in various scientific studies, highlighting its relevance in both organic chemistry and pharmacology. It is primarily synthesized through multi-step reactions involving purine derivatives and alkylation processes.
6-Chloro-9-dodecyl-9H-purine is classified as a halogenated purine derivative. It features a chlorine atom at the 6th position and a dodecyl group at the 9th position, which distinguishes it from simpler purine analogs.
The synthesis of 6-Chloro-9-dodecyl-9H-purine typically follows a multi-step process:
The synthesis can be characterized by specific reaction conditions, including temperature control and the use of catalysts such as copper(I) salts. The yields for these reactions vary, with reported yields around 29% to 48% depending on the specific step and conditions used .
The molecular structure of 6-Chloro-9-dodecyl-9H-purine includes:
6-Chloro-9-dodecyl-9H-purine can participate in several types of chemical reactions:
Common reagents for substitution include various nucleophiles and alkyl halides, while standard oxidizing agents can facilitate oxidation reactions. The versatility of this compound allows for the synthesis of numerous derivatives with potential biological activities .
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 322.9 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties suggest that 6-Chloro-9-dodecyl-9H-purine has unique characteristics that make it suitable for various chemical applications .
6-Chloro-9-dodecyl-9H-purine has several notable applications:
The synthesis of 6-Chloro-9-dodecyl-9H-purine relies on sequential alkylation steps to achieve regioselective N9 substitution. The process begins with 2,6-dichloropurine as the core scaffold, where selective alkylation at the N9 position is critical to avoid N7 regioisomer formation. In a representative approach, 2,6-dichloropurine undergoes N9-alkylation using 1-bromododecane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. This yields 2,6-dichloro-9-dodecyl-9H-purine as a key intermediate, with typical isolated yields of 48–72% after chromatographic purification. The reaction requires rigorous temperature control (0–25°C) to suppress dialkylation and N7 byproduct formation, which can complicate purification [2] [6]. Subsequent functionalization at C2 and C6 positions enables further diversification, as demonstrated in antitumor purine derivative syntheses [2].
C6 chlorination is achieved early in the synthetic pathway using phosphorus oxychloride (POCl₃) as the chlorinating agent. Hypoxanthine derivatives are treated with POCl₃ under reflux conditions (105–110°C) in the presence of tertiary amines (e.g., triethylamine) to generate 6-chloropurine precursors. This method affords >85% conversion, with the chlorination efficiency dependent on stoichiometric ratios (typically 1:5 purine:POCl₃) and reaction times (4–12 hours). For 6-Chloro-9-dodecyl-9H-purine, C6 chlorine serves as a versatile leaving group for nucleophilic displacement. Ammonolysis, thiolation, or amination reactions enable C6 functionalization, as validated in purine antitumor agent syntheses where chlorine is displaced by amines or azide groups [2] [9].
Table 1: Key Intermediates for 6-Chloro-9-dodecyl-9H-purine Synthesis
Compound Name | Role in Synthesis | Reference |
---|---|---|
2,6-Dichloropurine | Core scaffold for N9 alkylation | [2] |
2,6-Dichloro-9-dodecyl-9H-purine | N9-alkylated intermediate for C6/C2 modification | [3] |
2,6-Diazido-9-dodecyl-9H-purine | CuAAC precursor for triazole derivatization | [6] |
The Mitsunobu reaction enables direct N9-alkylation of purines with alcohols, bypassing the need for alkyl halides. In synthesizing 6-Chloro-9-dodecyl-9H-purine, 1-dodecanol couples with 2,6-dichloropurine or 6-chloropurine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in anhydrous THF. This method achieves N9 regioselectivity >95% under mild conditions (0–25°C, 6 hours), with yields reaching 48–65% after silica gel chromatography. The reaction's efficacy depends on the stoichiometric balance (1:1.2:1.2 purine:PPh₃:DEAD) and exclusion of moisture. This approach is highlighted in anti-inflammatory purine derivatives, where cinnamyl alcohols were coupled to purines [4].
CuAAC "click chemistry" installs triazole motifs at C2 and C6 positions of the purine scaffold. For 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine, the intermediate 2,6-diazido-9-dodecyl-9H-purine undergoes cycloaddition with 4-n-butylphenylacetylene. The reaction uses CuSO₄·5H₂O (8 mol%) and sodium ascorbate (15 mol%) in DMF/AcOH (10:1 v/v) at 60°C for 11 hours, yielding 29% after chromatographic purification. Key optimization factors include:
Table 2: CuAAC Optimization for Purine Triazole Derivatives
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Catalyst System | CuSO₄·5H₂O (8 mol%) + Sodium ascorbate (15 mol%) | Maximizes conversion to 87% (LC-MS) |
Solvent | DMF with 10% aqueous AcOH | Enhances solubility and rate |
Temperature/Time | 60°C for 11 hours | Balances completion vs. decomposition |
Purification | CHCl₃/MeCN gradient (1→10%) | Isolates product at 29% yield |
Microwave irradiation drastically accelerates nucleophilic substitutions at purine C2 positions, which typically require harsh conditions (24–40 hours at 135°C). For 2,6,9-trisubstituted purines, C2 amination of 6-chloro-9-dodecylpurine intermediates with benzylamine uses diisopropylethylamine (DIPEA) as base in 1-butanol. Under microwave irradiation (150–200 W, 135°C), reaction times reduce to 1 hour with yields improving from 43% to 95% compared to conventional heating. This method enhances regioselectivity and minimizes thermal degradation, as validated in cytotoxic purine derivative syntheses [2].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: